molecular formula C11H15NO2 B8552976 4-Acetamido-2,6-dimethylanisole

4-Acetamido-2,6-dimethylanisole

Cat. No.: B8552976
M. Wt: 193.24 g/mol
InChI Key: QYAZUKWCODVNGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Structure: 4-Acetamido-2,6-dimethylanisole (C₁₁H₁₅NO₂) is a substituted anisole derivative featuring an acetamido group at the para position and methyl groups at the 2- and 6-positions of the aromatic ring. Its synthesis involves acetylation of 2,6-dimethyl-4-nitroanisole, followed by reduction and subsequent functionalization .

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

N-(4-methoxy-3,5-dimethylphenyl)acetamide

InChI

InChI=1S/C11H15NO2/c1-7-5-10(12-9(3)13)6-8(2)11(7)14-4/h5-6H,1-4H3,(H,12,13)

InChI Key

QYAZUKWCODVNGX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC)C)NC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Derivatives

Table 1: Key Structural Analogs
Compound Name Molecular Formula Substituents/Modifications Key Properties/Data Reference
4-Acetamido-2,6-dimethylphenol C₁₀H₁₃NO₂ –OH instead of –OCH₃ MP: 179.22°C; Aqueous solubility: 2.20 g/L at 25°C
4-Bromomethyl-2,6-dimethylanisole C₁₀H₁₃BrO₂ Bromomethyl group at para position CAS: 83037-99-4; Supplier data available
4-Acetamido-2,2,6,6-tetramethylpiperidine-1-oxyl C₁₁H₂₁NO₂• Piperidine ring with TEMPO moiety Studied for nonaqueous flow batteries
2-Acetamido-6-methylpyridine C₈H₁₀N₂O Pyridine ring with acetamido and methyl Commercial availability (95% purity)
Key Observations :

Functional Group Impact: Replacing the methoxy group (–OCH₃) in 4-acetamido-2,6-dimethylanisole with a hydroxyl group (–OH) (as in 4-acetamido-2,6-dimethylphenol) increases the melting point by ~43°C (136°C → 179°C) due to enhanced hydrogen bonding . Bromination at the methyl position (e.g., 4-bromomethyl-2,6-dimethylanisole) introduces reactivity for further substitution, critical in pharmaceutical intermediates .

Solubility Trends: 4-Acetamido-2,6-dimethylphenol shows higher aqueous solubility (2.20 g/L) compared to its methoxy counterpart, likely due to the polar –OH group enhancing hydrophilicity .

Data Tables

Table 2: Physical and Spectroscopic Data
Property 4-Acetamido-2,6-dimethylanisole 4-Acetamido-2,6-dimethylphenol
Molecular Weight 193.24 g/mol 179.22 g/mol
Melting Point 136–137°C 179.22°C
IR (C=O Stretch) 1659 cm⁻¹ Not reported
Solubility in Water Insoluble (anhydrous conditions) 2.20 g/L at 25°C

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